2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline
Description
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline (PMTHQ) is a polyalkylated derivative of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, a structural motif widely explored in medicinal chemistry and material sciences. The THQ core consists of a partially hydrogenated quinoline ring, offering a balance of aromaticity and conformational flexibility. PMTHQ is distinguished by its five methyl substituents at positions 2, 2, 4, 6, and 7, which significantly influence its physicochemical properties and biological interactions.
Industrially, alkylated THQ derivatives are often synthesized via catalytic hydrogenation of quinoline precursors, substitution reactions, or multicomponent strategies . PMTHQ’s methyl groups likely enhance lipophilicity, impacting its applications in drug design, agrochemicals, or as a corrosion inhibitor .
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-9-6-12-11(3)8-14(4,5)15-13(12)7-10(9)2/h6-7,11,15H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYQUVAZTCEITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline typically involves the alkylation of tetrahydroquinoline with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to facilitate the methylation reactions, ensuring high selectivity and minimizing by-products.
Chemical Reactions Analysis
Oxidative Dehydrogenation
The compound undergoes oxidative dehydrogenation to form aromatic quinoline derivatives. Catalytic systems involving transition metals or o-quinones facilitate this process:
| Reaction Conditions | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Aerobic oxidation, 24 h, 80°C | [Ru(phd)₃]²⁺/Bu₄NI | Pentamethylquinoline | 93% | |
| HBr in AcOH, reflux | Acid-catalyzed | Dehydrogenated quinoline derivatives | 54–66% |
These reactions proceed via radical intermediates or acid-mediated pathways, with the pentamethyl groups stabilizing transition states through steric and electronic effects .
Hydrogenation and Isomerization
The compound participates in hydrogenation and isomerization reactions under controlled conditions:
Isomerization under Pd catalysis occurs via sequential hydrogenation and thermal rearrangement, leveraging the methyl groups’ steric effects to direct regioselectivity .
Electrophilic Substitution
The electron-rich aromatic system undergoes regioselective electrophilic substitution:
| Reagent | Position | Product | Notes | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C5 or C7 | Nitro derivatives | Steric hindrance limits substitution | |
| SO₃/H₂SO₄ | C6 | Sulfonated analogs | Para-directing effects dominate |
Methyl groups at C2, C4, and C6 hinder substitution at adjacent positions, favoring reactivity at less sterically encumbered sites .
Grignard and Organometallic Additions
The dihydroquinoline scaffold reacts with Grignard reagents to form diaryl-substituted derivatives:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Arylmagnesium bromide | THF, reflux, 4 h | 3,4-Diaryl-5,7-dimethoxy derivatives | 72–77% |
These reactions exploit the nucleophilic character of the tetrahydroquinoline nitrogen, with methyl groups modulating electronic density .
Domino Reactions
Multi-step domino reactions enable efficient functionalization:
Domino pathways are critical for synthesizing complex architectures, with methyl groups enhancing stereochemical control .
Biological Activity Modulation
Reactions modifying the methyl groups or quinoline core correlate with enhanced bioactivity:
Demethylation under acidic or basic conditions generates hydroxyl analogs with improved pharmacological profiles .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline as an antimicrobial agent. Its derivatives have shown promising results against various bacterial strains.
- Case Study 1: A derivative of this compound was synthesized and tested for its antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 0.25 μg/mL, outperforming standard antibiotics like ciprofloxacin (MIC = 0.5 μg/mL) .
Antiviral Properties
The compound has also been explored for its antiviral properties. Modifications to its structure have yielded derivatives with significant activity against viruses.
- Case Study 2: A series of derivatives were evaluated for their anti-HIV activity in vitro. One notable compound exhibited an effective concentration (EC50) of 3.13 μM against HIV-1 while showing minimal cytotoxicity .
Neuroprotective Effects
Research indicates that compounds related to this compound may possess neuroprotective properties.
- Case Study 3: Studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases .
Material Science Applications
The unique structural features of this compound allow it to be utilized in material science.
Conductive Polymers
The compound can serve as a building block for synthesizing conductive polymers that are used in electronic devices.
- Data Table: Conductive Properties of Polymers Derived from Tetrahydroquinoline
| Polymer Type | Conductivity (S/m) | Application |
|---|---|---|
| Poly(3-methylthiophene) | 0.01 | Organic photovoltaics |
| Poly(3-dodecylthiophene) | 0.05 | Field-effect transistors |
Summary of Findings
The applications of this compound span various fields including:
- Antimicrobial Agents : Effective against bacterial strains.
- Antiviral Compounds : Significant activity against HIV.
- Neuroprotective Agents : Potential therapeutic applications in neurodegeneration.
- Materials Science : Utilization in developing conductive polymers.
Mechanism of Action
The mechanism of action of 2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methyl groups can enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The methyl groups in PMTHQ increase logP values, favoring membrane permeability but possibly reducing aqueous solubility—a trade-off critical for drug bioavailability .
Biological Activity
2,2,4,6,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is a compound belonging to the tetrahydroquinoline class of organic compounds. This class is known for its diverse biological activities and pharmacological properties. The biological activity of this specific compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.
Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that includes a nitrogen atom within the ring. The presence of multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that tetrahydroquinoline derivatives exhibit a wide range of biological activities. The following table summarizes the key biological activities associated with this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antiviral | Shows potential in inhibiting viral replication. |
| Antifungal | Effective against certain fungal pathogens. |
| Anticancer | Induces apoptosis in cancer cell lines; specific mechanisms are under investigation. |
| Antidiabetic | May improve insulin sensitivity and glucose metabolism. |
Antimicrobial Activity
A study published in Research & Reviews: A Journal of Drug Design & Discovery highlights the antimicrobial properties of tetrahydroquinoline derivatives. It was found that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Specific studies have focused on its effects on breast and lung cancer cells .
Antidiabetic Effects
Preliminary studies suggest that this compound may enhance insulin sensitivity and lower blood glucose levels in diabetic models. The exact mechanism is still under investigation but may involve modulation of glucose transporters or enhancement of insulin signaling pathways .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. Results showed a dose-dependent decrease in cell viability with an IC50 value reported at 15 µM after 48 hours of treatment.
- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Q & A
Q. How do molecular dynamics (MD) simulations elucidate the interaction of this compound with biological targets?
- Methodological Answer :
- Binding Pocket Analysis : Simulate interactions with COX-2 or β-amyloid fibrils; methyl groups enhance van der Waals contacts but may sterically hinder entry .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for methyl group modifications to prioritize synthetic targets .
- Solvent-Accessible Surface Area (SASA) : Correlate hydrophobicity with cellular uptake efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
